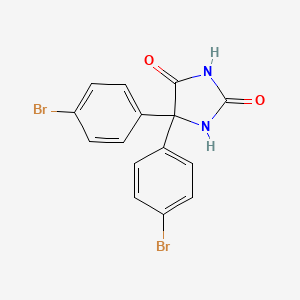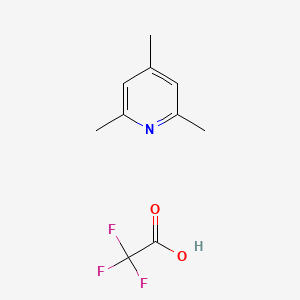
2,2,2-Trifluoroacetic acid;2,4,6-trimethylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-Trifluoroacetic acid and 2,4,6-trimethylpyridine are two distinct chemical compounds that are often studied together due to their unique properties and applications in various fields of science. 2,2,2-Trifluoroacetic acid is an organofluorine compound with the chemical formula CF₃CO₂H. It is a colorless liquid with a vinegar-like odor and is known for its strong acidity It is used in organic synthesis and as a solvent .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,2,2-Trifluoroacetic acid is prepared industrially by the electrofluorination of acetyl chloride or acetic anhydride, followed by hydrolysis of the resulting trifluoroacetyl fluoride . The reaction can be summarized as follows: [ \text{CH}_3\text{COCl} + 4 \text{HF} \rightarrow \text{CF}_3\text{COF} + 3 \text{H}_2 + \text{HCl} ] [ \text{CF}_3\text{COF} + \text{H}_2\text{O} \rightarrow \text{CF}_3\text{COOH} + \text{HF} ]
2,4,6-Trimethylpyridine can be synthesized by the oxidation of the methyl groups with potassium permanganate, resulting in the formation of collidinic acid .
Industrial Production Methods
The industrial production of 2,2,2-Trifluoroacetic acid involves large-scale electrofluorination processes, which are efficient and cost-effective for producing high-purity acid . For 2,4,6-Trimethylpyridine, industrial methods often involve the use of catalytic processes to ensure high yields and purity .
Análisis De Reacciones Químicas
Types of Reactions
2,2,2-Trifluoroacetic acid undergoes various types of reactions, including:
Oxidation: It can be oxidized to form trifluoroperacetic acid.
Reduction: It can be reduced to form trifluoroethanol.
Substitution: It can participate in nucleophilic substitution reactions due to the presence of the trifluoromethyl group.
2,4,6-Trimethylpyridine can undergo:
Oxidation: The methyl groups can be oxidized to form pyridinetricarboxylic acid.
Dehydrohalogenation: It can be used in dehydrohalogenation reactions to remove hydrogen halides.
Common Reagents and Conditions
Common reagents for reactions involving 2,2,2-Trifluoroacetic acid include potassium permanganate for oxidation and lithium aluminum hydride for reduction . For 2,4,6-Trimethylpyridine, potassium permanganate is commonly used for oxidation reactions .
Major Products Formed
Major products formed from reactions involving 2,2,2-Trifluoroacetic acid include trifluoroperacetic acid and trifluoroethanol . For 2,4,6-Trimethylpyridine, major products include pyridinetricarboxylic acid .
Aplicaciones Científicas De Investigación
2,2,2-Trifluoroacetic acid is widely used in organic chemistry as a strong acid catalyst and as a solvent for peptide synthesis . It is also used in the preparation of various fluorinated compounds, which are important in pharmaceuticals and agrochemicals . In biology, it is used for protein sequencing and purification .
2,4,6-Trimethylpyridine is used in organic synthesis as a base and as a solvent for various reactions . It is also used in the preparation of collidinic acid, which has applications in the synthesis of dyes and pharmaceuticals .
Mecanismo De Acción
The mechanism of action of 2,2,2-Trifluoroacetic acid involves its strong acidity, which allows it to act as a proton donor in various chemical reactions . The trifluoromethyl group stabilizes the conjugate base, making it a very strong acid .
2,4,6-Trimethylpyridine acts as a base in chemical reactions, accepting protons and facilitating various organic transformations . Its methyl groups provide steric hindrance, making it a less nucleophilic base compared to pyridine .
Comparación Con Compuestos Similares
Similar Compounds
Trifluoroacetic acid: Similar compounds include acetic acid, trichloroacetic acid, and perfluoroacetic acid.
2,4,6-Trimethylpyridine: Similar compounds include pyridine, 2,6-dimethylpyridine, and 3,5-dimethylpyridine.
Uniqueness
2,2,2-Trifluoroacetic acid is unique due to its strong acidity and the presence of the trifluoromethyl group, which imparts unique reactivity and stability to the compound . 2,4,6-Trimethylpyridine is unique due to its steric hindrance and its use as a base in organic synthesis .
Propiedades
Número CAS |
57313-93-6 |
|---|---|
Fórmula molecular |
C10H12F3NO2 |
Peso molecular |
235.20 g/mol |
Nombre IUPAC |
2,2,2-trifluoroacetic acid;2,4,6-trimethylpyridine |
InChI |
InChI=1S/C8H11N.C2HF3O2/c1-6-4-7(2)9-8(3)5-6;3-2(4,5)1(6)7/h4-5H,1-3H3;(H,6,7) |
Clave InChI |
UJNKEPAMNODQCU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC(=C1)C)C.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl [(but-2-en-1-yl)oxy]carbamate](/img/structure/B14628731.png)

![3-[(2,6-Dichlorophenyl)methylidene]-5-methyloxolan-2-one](/img/structure/B14628747.png)

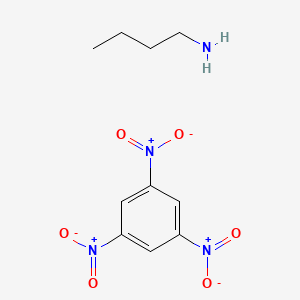
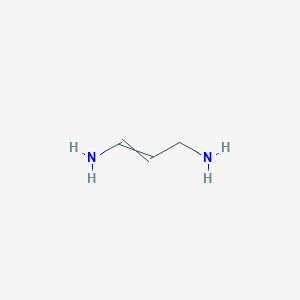
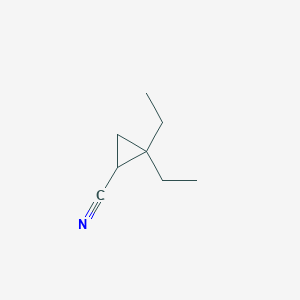
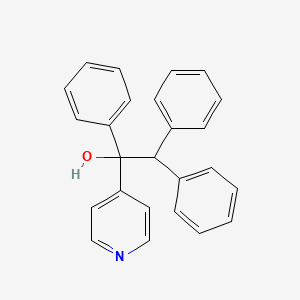
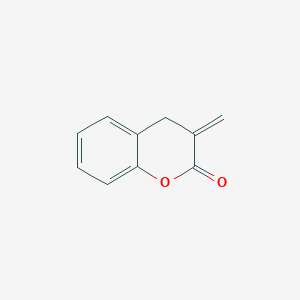
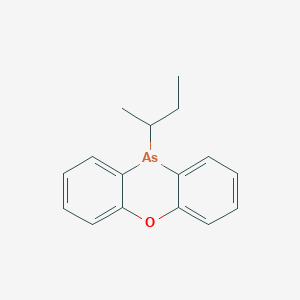
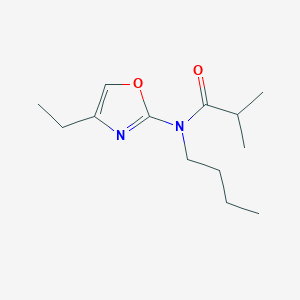
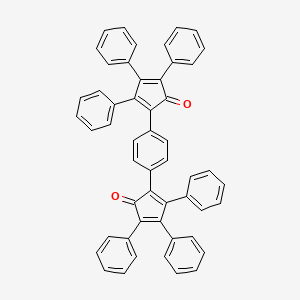
![Methyl 9-[(oxoacetyl)oxy]nonanoate](/img/structure/B14628795.png)
